molecular formula C11H10ClN3O B7473097 N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7473097
M. Wt: 235.67 g/mol
InChI Key: KICNHNTWRDABLU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has garnered attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a key role in pain and inflammation regulation. Specifically, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide increases the levels of anandamide in the body, which in turn activates cannabinoid receptors and produces analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have other biochemical and physiological effects. For example, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines in the body, which may be responsible for its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it is a highly selective FAAH inhibitor, meaning that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the role of the endocannabinoid system in pain and inflammation regulation. However, one limitation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of novel FAAH inhibitors that are more potent and selective than N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. Another area of interest is the investigation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide's effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the safety and efficacy of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide in humans, as most of the studies to date have been conducted in animal models.

Synthesis Methods

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-chlorophenylhydrazinecarboxylate, which is subsequently hydrolyzed to form N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. In preclinical studies, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICNHNTWRDABLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide

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